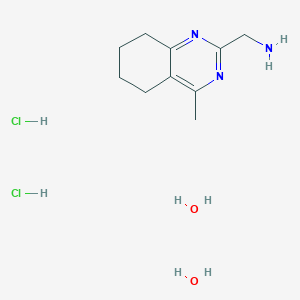![molecular formula C11H14Cl2N2O B3807437 6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate](/img/structure/B3807437.png)
6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate
描述
6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate is a chemical compound with the empirical formula C11H14Cl2N2O and a molecular weight of 261.15 g/mol. This compound is a derivative of indole, a structure commonly found in many natural and synthetic compounds with significant biological activity.
作用机制
6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate (MFCD13193777)
is a unique compound with potential therapeutic applications.
Target of Action
Similar compounds have been found to target enzymes like dihydrofolate reductase (dhfr) and various kinases .
Mode of Action
Compounds with similar structures have been found to inhibit their targets, thereby disrupting essential biological processes .
Biochemical Pathways
Similar compounds have been found to disrupt the synthesis of dna and rna by reducing the quantity of tetrahydrofolate, an essential component for these processes .
Result of Action
Similar compounds have been found to exhibit antiproliferative activity, suggesting potential anti-cancer properties .
生化分析
Biochemical Properties
6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can alter metabolic pathways and affect the overall biochemical landscape within cells .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it has been observed to affect the expression of genes involved in metabolic processes, thereby altering cellular energy balance and biosynthetic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s ability to alter gene expression is mediated through its interaction with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture. Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and metabolic activity being observed even after prolonged exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
Within cells, this compound is localized to specific subcellular compartments. This localization is often directed by targeting signals and post-translational modifications that guide the compound to its site of action. Its activity and function can be influenced by its subcellular localization, with different effects observed depending on whether it is localized to the nucleus, cytoplasm, or other organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.
Introduction of the chloro group: Chlorination reactions can be performed using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Reduction to tetrahydroindole: The indole core can be reduced to the tetrahydroindole structure using hydrogenation techniques, often employing catalysts like palladium on carbon (Pd/C) under high pressure.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt, typically achieved by treating the compound with hydrochloric acid (HCl) and crystallizing the product from an aqueous solution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Large-scale reactors, continuous flow systems, and automated purification processes would be employed to meet production demands.
化学反应分析
Types of Reactions: 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or alcohol solvents.
Substitution: Alkyl halides, amines, in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indoles or other derivatives.
科学研究应用
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
相似化合物的比较
6-Chloro-3-(4-chlorophenyl)-2,4-diphenyl-3,4-dihydro-4-quinazolinol hydrochloride
Ethyl 6-chloro-1,2,3,4-tetrahydro-1-isoquinolinecarboxylate hydrochloride
3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Uniqueness: 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate is unique due to its specific structural features, such as the presence of the chloro group and the tetrahydroindole core. These features contribute to its distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2.ClH.H2O/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9;;/h1-3,13-14H,4-6H2;1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWSPPVFFIUVHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=CC=C3Cl.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


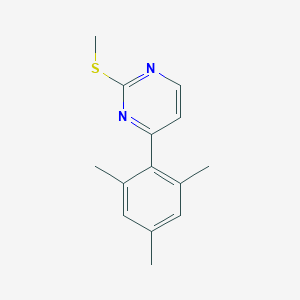
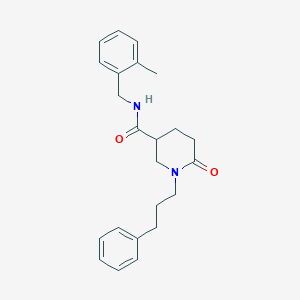
![methyl 5-{[methyl(pyridin-4-ylmethyl)amino]acetyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3807373.png)
![N-ethyl-2'-fluoro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]biphenyl-3-carboxamide](/img/structure/B3807377.png)
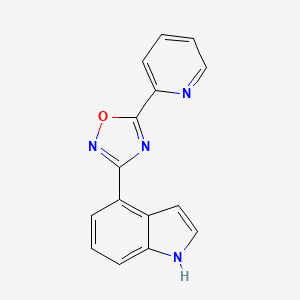
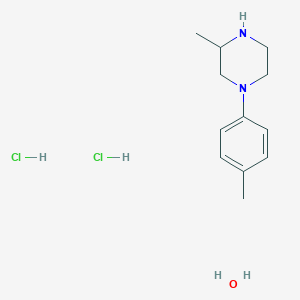
![[3-(1,3-benzothiazol-2-yl)propyl]amine hydrochloride hydrate](/img/structure/B3807393.png)
![N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B3807408.png)
![methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride hydrate](/img/structure/B3807414.png)
![N-[3-(4-isoquinolinyl)phenyl]acetamide](/img/structure/B3807423.png)
![1-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-4-piperidinyl)-1-propanol](/img/structure/B3807428.png)
![{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride](/img/structure/B3807433.png)
